molecular formula C15H16N4O B14638071 3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide CAS No. 56807-01-3

3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide

Cat. No.: B14638071
CAS No.: 56807-01-3
M. Wt: 268.31 g/mol
InChI Key: SCQPWKDUZQQQQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a hydrazinylidenemethyl group attached to a phenoxy methyl benzene carboximidamide structure, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide typically involves multiple steps, starting with the preparation of the phenoxy methyl benzene core. This core is then functionalized with a hydrazinylidenemethyl group through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating certain diseases, particularly those involving abnormal cell growth or signaling.

    Industry: Utilized in the development of advanced materials and coatings with specific properties.

Mechanism of Action

The mechanism of action of 3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

56807-01-3

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

3-[(4-methanehydrazonoylphenoxy)methyl]benzenecarboximidamide

InChI

InChI=1S/C15H16N4O/c16-15(17)13-3-1-2-12(8-13)10-20-14-6-4-11(5-7-14)9-19-18/h1-9H,10,18H2,(H3,16,17)

InChI Key

SCQPWKDUZQQQQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=N)N)COC2=CC=C(C=C2)C=NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.